molecular formula C22H18N2O3 B12482470 4-{[(Z)-(2-hydroxy-3-methylphenyl)methylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol

4-{[(Z)-(2-hydroxy-3-methylphenyl)methylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol

Cat. No.: B12482470
M. Wt: 358.4 g/mol
InChI Key: QSRMVSDWTPVTRO-UHFFFAOYSA-N
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Description

4-[(Z)-[(2-hydroxy-3-methylphenyl)methylidene]amino]-2-(5-methyl-1,3-benzoxazol-2-yl)phenol is a complex organic compound that features a benzoxazole ring and a phenol group

Preparation Methods

The synthesis of 4-[(Z)-[(2-hydroxy-3-methylphenyl)methylidene]amino]-2-(5-methyl-1,3-benzoxazol-2-yl)phenol typically involves the condensation of 2-hydroxy-3-methylbenzaldehyde with 2-amino-5-methylbenzoxazole under specific reaction conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the mixture is stirred at room temperature to yield the desired product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration .

Scientific Research Applications

4-[(Z)-[(2-hydroxy-3-methylphenyl)methylidene]amino]-2-(5-methyl-1,3-benzoxazol-2-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound depends on its interaction with specific molecular targets. For example, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. The exact pathways and molecular targets would need to be elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Similar compounds to 4-[(Z)-[(2-hydroxy-3-methylphenyl)methylidene]amino]-2-(5-methyl-1,3-benzoxazol-2-yl)phenol include other benzoxazole derivatives and phenol-based compounds. These compounds share structural similarities but may differ in their functional groups, leading to variations in their chemical reactivity and biological activity. Examples of similar compounds include:

Properties

Molecular Formula

C22H18N2O3

Molecular Weight

358.4 g/mol

IUPAC Name

2-[[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-6-methylphenol

InChI

InChI=1S/C22H18N2O3/c1-13-6-9-20-18(10-13)24-22(27-20)17-11-16(7-8-19(17)25)23-12-15-5-3-4-14(2)21(15)26/h3-12,25-26H,1-2H3

InChI Key

QSRMVSDWTPVTRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=CC=CC(=C4O)C)O

Origin of Product

United States

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